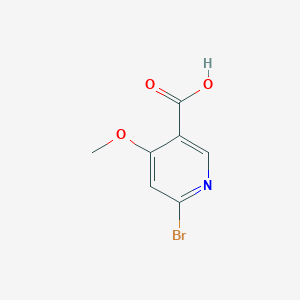

6-Bromo-4-methoxynicotinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-4-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVNYZOZHADYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261050 | |

| Record name | 6-Bromo-4-methoxy-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-14-2 | |

| Record name | 6-Bromo-4-methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-methoxy-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Framework and Research Significance

Strategic Positioning within Nicotinic Acid Chemistry

6-Bromo-4-methoxynicotinic acid is a derivative of nicotinic acid (also known as niacin or vitamin B3), a fundamental pyridine-3-carboxylic acid. wikipedia.org Nicotinic acid itself is a vital nutrient and a precursor to the coenzymes NAD and NADP, which are essential for a vast array of metabolic processes. wikipedia.org Industrially, nicotinic acid is produced on a large scale, primarily through the oxidation of alkylpyridines like 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine. nih.govchimia.ch

The strategic value of this compound arises from the functionalization of the core nicotinic acid structure. The introduction of a bromine atom and a methoxy (B1213986) group onto the pyridine (B92270) ring creates a highly versatile chemical intermediate. Halogenated nicotinic acid derivatives, as a class, are considered to possess properties that can be superior to their non-halogenated parent compounds, making them valuable in medicinal chemistry and materials science. guidechem.com The bromine atom at the 6-position is particularly significant as it provides a reactive site for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methoxy group at the 4-position, meanwhile, modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its downstream products.

Halogenated nicotinic acids have demonstrated potential as intermediates for pharmaceuticals and pesticides and have been investigated for their biological activities. guidechem.com For instance, certain derivatives have been shown to inhibit bacterial growth and protect the heart from damage in experimental models. guidechem.com

Foundational Role in Heterocyclic Synthesis Research

Six-membered heterocyclic rings, such as the pyridine core of this compound, are ubiquitous structural motifs in a vast number of pharmaceutical compounds. beilstein-journals.org The development of synthetic routes to novel and complex heterocyclic systems is a cornerstone of modern drug discovery. This compound serves as a key foundational building block in this endeavor.

Its utility stems from the distinct reactivity of its functional groups:

The Bromine Atom: The C-Br bond at the 6-position is a prime target for transition-metal-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki-Miyaura, Sonogashira, and Heck couplings. Such reactions allow chemists to form new carbon-carbon or carbon-heteroatom bonds, effectively "stitching" the pyridine core to other complex molecular scaffolds. This modular approach is invaluable for creating libraries of diverse compounds for biological screening. mdpi.com For example, bromopyridines are commonly used as substrates in palladium-catalyzed reactions to synthesize more complex substituted pyridines. mdpi.com

The Carboxylic Acid Group: The acid functionality can be readily converted into other groups such as esters, amides, or acid chlorides. This allows for another dimension of chemical diversification, enabling the attachment of various side chains.

The Methoxy Group: The electron-donating methoxy group influences the reactivity of the pyridine ring, and its presence can be crucial for the desired biological activity of the final target molecule. In some synthetic schemes, it may also be a site for demethylation to reveal a hydroxyl group, providing another point for modification.

The combination of these features makes this compound and its isomers, like 2-bromo-6-methoxynicotinic acid, valuable precursors for synthesizing a range of heterocyclic compounds, including those with potential cardiotonic or other therapeutic properties. Its nitrile-containing analogue, 6-Bromo-4-methoxynicotinonitrile, is also used as a heterocyclic building block, highlighting the utility of this substitution pattern. bldpharm.com

Historical Development of Synthetic Approaches to Halogenated Nicotinic Acids

The synthesis of halogenated nicotinic acids has evolved significantly over time, driven by the need for safer, more efficient, and environmentally benign processes.

Early methods for halogenation often required harsh reaction conditions. A foundational technique in pyridine chemistry, the halogen-metal interconversion reaction, was applied to the synthesis of nicotinic acid derivatives as early as the 1940s, showcasing the long-standing interest in modifying this core structure. nih.gov Historically, the synthesis of compounds like 5-bromonicotinic acid involved reacting nicotinic acid with thionyl chloride to form the acid chloride, followed by bromination at very high temperatures (160°C) for extended periods. google.com Such methods often required high temperatures and pressures and could produce significant by-products. google.comgoogle.com

More recent developments have focused on overcoming these limitations. Modern synthetic chemistry emphasizes "green chemistry" principles, aiming to reduce the use of hazardous substances and improve efficiency. nih.gov In this vein, newer methods for producing halogenated nicotinic acids have emerged. For example, a method for synthesizing 5-halogenated nicotinic acids uses a solid halogenated reagent in an aprotic solvent, which operates under milder conditions (50-150°C) without the need for high pressure. google.comgoogle.com This approach not only has a lower requirement for specialized equipment but also offers a more controllable reaction process with fewer by-products, achieving high purity and being more suitable for industrial-scale, environmentally friendly production. google.comgoogle.com This shift from high-temperature, high-pressure reactions to more controlled, catalyst-based systems reflects a broader trend in organic synthesis toward more sustainable and sophisticated methodologies.

Advanced Synthetic Methodologies for 6 Bromo 4 Methoxynicotinic Acid

Regioselective Bromination Strategies

Achieving the precise placement of a bromine atom at the C-6 position of the 4-methoxynicotinic acid skeleton requires careful consideration of the electronic properties of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). youtube.com However, the substituents—the activating methoxy (B1213986) group and the deactivating carboxylic acid group—play a crucial role in directing the regiochemical outcome of bromination.

Electrophilic aromatic bromination is a fundamental method for introducing bromine onto aromatic rings. nih.gov For pyridine derivatives, this reaction is often challenging due to the ring's electron-deficient nature, which typically necessitates harsh reaction conditions. nih.gov Electrophilic attack on pyridine generally occurs at the C-3 position, as this avoids the formation of a resonance intermediate with a positive charge on the electronegative nitrogen atom. youtube.com

However, the presence of an electron-donating group, such as a methoxy group at the C-4 position, can significantly influence the regioselectivity. The methoxy group activates the ortho positions (C-3 and C-5) towards electrophilic attack. In the case of 4-methoxynicotinic acid, the directing effects of the methoxy group and the pyridine nitrogen must be considered. While direct electrophilic bromination of 4-methoxynicotinic acid to selectively yield the 6-bromo isomer is not commonly reported, related brominations of methoxyquinolines using molecular bromine have been shown to be highly regioselective, suggesting the feasibility of such an approach under optimized conditions. gelisim.edu.tr The use of N-bromosuccinimide (NBS) with catalysts like silica (B1680970) gel or zeolites can also offer enhanced regioselectivity in aromatic brominations. mdpi.com

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to overcome the limitations of classical halogenation methods. These catalytic systems can offer milder reaction conditions, broader functional group tolerance, and unique regioselectivity. While specific examples for the direct C-6 bromination of 4-methoxynicotinic acid are scarce, general methods for the C-H functionalization of pyridines are well-established.

For instance, methods for the direct position-selective C-4 alkylation of pyridines have been developed, highlighting the power of strategic blocking groups to control regiochemistry. nih.gov Similar logic could be applied to direct halogenation. Furthermore, copper-catalyzed methods have been developed for the decarboxylative bromination of various heteroaryl carboxylic acids, which could be a viable alternative pathway. princeton.edu

The Hunsdiecker reaction and its modern variants provide a powerful alternative to direct C-H bromination. wikipedia.orgbyjus.com This method involves the conversion of a carboxylic acid to an organic halide with the loss of carbon dioxide. acs.org The classical Hunsdiecker reaction uses the silver salt of a carboxylic acid treated with bromine. wikipedia.orgunacademy.com

This strategy is particularly relevant for aromatic acids that may be poor substrates for electrophilic substitution. rsc.org In the context of synthesizing 6-Bromo-4-methoxynicotinic acid, a potential precursor would be a pyridine-4,6-dicarboxylic acid derivative. A Hunsdiecker-type reaction could then selectively replace one of the carboxylic acid groups with a bromine atom.

Recent advancements have led to the development of transition-metal-free and more user-friendly protocols. For example, a method using hypervalent iodine(III) reagents has been shown to efficiently perform decarboxylative bromination on sterically hindered carboxylic acids. sci-hub.se Another significant development is a catalytic method for the direct decarboxylative halogenation of a broad scope of (hetero)aryl carboxylic acids using a ligand-to-metal charge transfer mechanism, which works well for pyridine carboxylic acids. princeton.edu This method has been shown to be effective for various regioisomers of pyridine carboxylic acids, including nicotinic acids, with good to excellent yields. princeton.edu

| Substrate Type | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nicotinic Acid | Cu(I) catalyst, oxidant, DBDMH | 3-Bromopyridine | 75% | princeton.edu |

| Isonicotinic Acid | Cu(I) catalyst, oxidant, DBDMH | 4-Bromopyridine | 59% | princeton.edu |

| Electron-rich aromatic acids | Bu4NBr3, K3PO4, MeCN, 100 °C | Aryl Bromide | Up to 98% | rsc.org |

Selective Methoxylation Protocols

The introduction of the methoxy group at the C-4 position is the second key challenge in the synthesis of the target compound. This can be achieved either by nucleophilic substitution on a pre-halogenated pyridine or by alkylating a corresponding hydroxy-pyridine.

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for functionalizing electron-deficient aromatic rings, such as pyridines. youtube.com The reaction proceeds via an addition-elimination mechanism, and its rate is enhanced by the presence of electron-withdrawing groups on the ring. nih.gov To synthesize this compound via this route, a suitable starting material would be a pyridine ring substituted with a good leaving group (such as chlorine or bromine) at the C-4 position, for example, 6-bromo-4-chloronicotinic acid.

The reaction would involve treating this substrate with a methoxide (B1231860) source, such as sodium methoxide (NaOMe) in methanol (B129727). The inherent electron-deficient nature of the pyridine ring, further activated by the bromo and carboxylic acid substituents, would facilitate the displacement of the C-4 leaving group by the methoxide nucleophile. SNAr reactions have been successfully used to prepare 3-aryloxy-pyridines from 5-bromo-1,2,3-triazines, which serve as precursors, demonstrating the utility of this approach in the pyridine system. acs.org Recent protocols have even shown that methoxypyridines can undergo nucleophilic amination, showcasing the reactivity of the methoxy group as a leaving group under certain conditions, which conversely supports its installation via SNAr. ntu.edu.sg

| Factor | Description | Impact on Reaction |

|---|---|---|

| Ring Activation | Presence of electron-withdrawing groups (e.g., -NO2, -CN, halogens) and the ring nitrogen. | Stabilizes the negatively charged Meisenheimer intermediate, accelerating the reaction. |

| Leaving Group | A good leaving group is required at the position of substitution. | The typical leaving group ability order is F > Cl ≈ Br > I for rate-controlling nucleophile addition. nih.gov |

| Nucleophile | A strong nucleophile is generally required. | Methoxide (CH3O-) is a common and effective nucleophile for methoxylation. |

An alternative to SNAr is the O-alkylation of a corresponding hydroxy-substituted pyridine (a pyridinone). The starting material for this approach would be 6-bromo-4-hydroxynicotinic acid. Pyridinones exist in equilibrium with their pyridinol tautomers, but often react as the pyridinone form.

The alkylation is typically carried out using an alkylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the hydroxyl group (or the N-H in the pyridinone tautomer), forming a more nucleophilic oxygen anion that then attacks the alkylating agent. A challenge in this method is controlling O- versus N-alkylation, as the pyridinone anion is ambident. However, reaction conditions can often be tuned to favor the desired O-alkylated product, which upon tautomerization yields the methoxypyridine. Chemoselective O-alkylation has been successfully demonstrated in related pyrimidinone systems, yielding alkoxy-pyrimidines as the sole products under specific conditions. nih.gov

Carboxylic Acid Functional Group Introduction and Modification

The introduction of the carboxylic acid moiety at the C-3 position of the pyridine ring is a critical step in the synthesis of this compound. This is often achieved through the hydrolysis of precursor functional groups like esters or nitriles, which are typically more accessible synthetically.

Hydrolysis Methodologies for Ester Precursors

The hydrolysis of a methyl or ethyl ester of this compound represents a common and effective final step in its synthesis. This transformation can be accomplished under either acidic or basic conditions.

Basic hydrolysis, or saponification, is frequently employed. This typically involves treating the ester precursor, such as methyl 6-bromo-4-methoxynicotinate, with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent such as methanol or ethanol (B145695) to ensure solubility. The reaction mixture is usually heated to reflux to drive the reaction to completion. For instance, the synthesis of the similarly substituted 2-bromo-4-(4-chlorophenyl)nicotinic acid is achieved by stirring its methyl ester in dimethylsulfoxide with 30% sodium hydroxide at 80°C for three hours prepchem.com. The resulting carboxylate salt is then neutralized with a strong acid, such as hydrochloric acid, to precipitate the desired carboxylic acid.

However, the presence of multiple functional groups on the pyridine ring can present challenges. Steric hindrance around the ester group can significantly slow down the rate of hydrolysis. researchgate.netarkat-usa.org In such cases, more forcing conditions, such as higher temperatures or prolonged reaction times, may be necessary. Alternatively, specialized hydrolysis conditions have been developed for sterically hindered esters. One such method involves the use of anhydrous lithium iodide in pyridine, heated to around 110°C chemicalforums.com. Another effective reagent is potassium trimethylsilanolate in tetrahydrofuran (B95107) at elevated temperatures chemicalforums.com. Non-aqueous hydrolysis conditions, for example using sodium hydroxide in a mixture of methanol and dichloromethane, have also been shown to be effective for the saponification of hindered esters at room temperature. researchgate.netarkat-usa.org

The choice of hydrolysis conditions can be influenced by the nature of the substituents on the pyridine ring. Electron-donating groups can affect the reactivity of the ester, potentially requiring adjustments to the reaction parameters to achieve high yields.

Table 1: Comparison of Hydrolysis Conditions for Pyridine Esters

| Reagents | Conditions | Substrate Type | Reference |

| NaOH(aq)/DMSO | 80°C, 3h | Substituted methyl nicotinate | prepchem.com |

| LiI/Pyridine | 110°C, 24h | Sterically hindered esters | chemicalforums.com |

| KO(tms)/THF | 80°C, 24h | Sterically hindered esters | chemicalforums.com |

| NaOH/MeOH/CH2Cl2 | Room Temperature | Sterically hindered esters | researchgate.netarkat-usa.org |

This table is generated based on data for analogous and sterically hindered esters and provides a general guide.

Nitrile Hydrolysis and Carboxylation Techniques

An alternative and powerful route to this compound involves the hydrolysis of a nitrile precursor, 6-bromo-4-methoxy-3-cyanopyridine. Nitriles can be converted to carboxylic acids under either acidic or basic conditions, typically requiring heating. lumenlearning.comlibretexts.org

Acidic hydrolysis is often carried out by refluxing the nitrile with a strong aqueous acid like hydrochloric acid or sulfuric acid. libretexts.org This method directly yields the carboxylic acid and the corresponding ammonium (B1175870) salt. Basic hydrolysis, using an aqueous solution of sodium or potassium hydroxide, initially forms the carboxylate salt and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

The hydrolysis of nitriles on a pyridine ring proceeds through the initial formation of an amide intermediate. lumenlearning.com In some cases, the reaction can be stopped at the amide stage, but with sufficient heating and appropriate stoichiometry of reagents, the reaction proceeds to the carboxylic acid. The choice between acidic and basic hydrolysis may depend on the stability of the other functional groups on the molecule to the reaction conditions.

Direct carboxylation of a 6-bromo-4-methoxypyridine derivative, for example through lithiation followed by quenching with carbon dioxide, presents another potential synthetic avenue. However, achieving regioselectivity in the lithiation of substituted pyridines can be challenging and often requires carefully controlled conditions and directing groups.

Chemo- and Regioselective Synthesis of Advanced Intermediates

The construction of the core 6-bromo-4-methoxypyridine structure with the correct placement of substituents is a key challenge. The synthesis often starts from simpler, commercially available pyridine derivatives. For instance, the synthesis of the related 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (B3000796) begins with a 3-bromo-5-methoxypyridinamine salt, highlighting a potential starting point for accessing the desired substitution pattern. chemicalbook.com

Achieving the desired regiochemistry often relies on the inherent reactivity of the pyridine ring, where different positions are activated or deactivated towards electrophilic or nucleophilic attack based on the existing substituents. For example, in the synthesis of 6-bromonicotinic acid, a key step involves the Sandmeyer reaction on 2-amino-5-methylpyridine (B29535) to introduce the bromine atom, followed by oxidation of the methyl group to a carboxylic acid. guidechem.com

The introduction of the methoxy group at the 4-position can be achieved through nucleophilic aromatic substitution on a precursor with a suitable leaving group at that position, such as a chloro or fluoro substituent. The synthesis of various 4-substituted nicotinic acids has been reported, demonstrating the feasibility of introducing substituents at this position. rsc.org

Palladium-catalyzed cross-coupling reactions are also powerful tools for the regioselective functionalization of pyridine rings. nih.gov For instance, a Suzuki or Stille coupling could be envisioned to introduce the methoxy group or a precursor to the carboxylic acid at the desired positions on a pre-brominated pyridine ring. The synthesis of functionalized pyridines via a regioselective Rh-catalyzed C-H amidation reaction also presents a modern approach to installing functionality on the pyridine core. nih.gov

The synthesis of 6-bromo-4-iodoquinoline (B1287929), a related heterocyclic system, showcases a multi-step sequence involving cyclization and substitution reactions to achieve the final product with high regioselectivity. researchgate.net Such strategies, involving the careful orchestration of multiple synthetic steps, are often necessary to construct complex substituted heterocycles like this compound.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly important in the design of synthetic routes for pharmaceuticals and fine chemicals. nih.gov For the synthesis of this compound, several aspects can be considered to improve the environmental footprint of the process.

One key area is the use of enzymatic or biocatalytic methods. For example, the hydrolysis of nitriles to carboxylic acids can be achieved using nitrilase enzymes under mild, aqueous conditions, offering a greener alternative to harsh acidic or basic hydrolysis. researchgate.netthieme-connect.de While specific nitrilases for 6-bromo-4-methoxy-3-cyanopyridine have not been reported, the broad substrate scope of many nitrilases suggests this is a promising area for investigation.

The choice of solvents is another critical factor. Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. The development of solvent-free reaction conditions is an even more desirable goal.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. Synthetic routes should be designed to maximize atom economy by minimizing the formation of byproducts. This can be achieved through the use of catalytic reactions and reactions that proceed with high selectivity.

The reduction of energy consumption is also a key consideration. Developing reactions that can be performed at ambient temperature and pressure, rather than requiring significant heating or cooling, can lead to substantial energy savings. google.com

Finally, the use of safer reagents is paramount. This includes avoiding the use of highly toxic or hazardous materials and opting for safer alternatives whenever possible. For example, exploring alternatives to hazardous brominating agents could improve the safety profile of the synthesis.

Reactivity and Mechanistic Investigations of 6 Bromo 4 Methoxynicotinic Acid

Transformations at the Bromine Moiety

The bromine atom on the pyridine (B92270) ring is a key site for synthetic modifications, primarily through cross-coupling reactions and nucleophilic aromatic substitution.

Cross-coupling reactions are powerful methods for forming carbon-carbon bonds. In the context of 6-bromo-4-methoxynicotinic acid, these reactions typically involve the palladium- or nickel-catalyzed coupling of the aryl bromide with various organometallic reagents.

Palladium-catalyzed cross-coupling reactions are widely used in organic synthesis. Several named reactions fall under this category, including the Suzuki, Stille, Negishi, and Sonogashira couplings. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound. The presence of a bromo substituent on the pyridine ring enhances its electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. wikipedia.org It is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.orgnih.gov The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org The development of bulky, electron-rich phosphine (B1218219) and carbene ligands has enabled milder reaction conditions and expanded the substrate scope. nih.gov

Negishi Coupling: While specific examples with this compound are not detailed in the provided results, the Negishi coupling, which employs an organozinc reagent, is a powerful tool for C-C bond formation.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org The reaction is valuable for the synthesis of arylalkynes and can be carried out under mild conditions. wikipedia.org Recent advancements have led to the development of copper-free Sonogashira coupling protocols. pharm.or.jpnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Key Features |

|---|---|---|

| Suzuki Coupling | Organoboron | Enhanced electrophilicity of the substrate facilitates this reaction. |

| Stille Coupling | Organotin | Tolerant of various functional groups; stable reagents. wikipedia.orgnih.gov |

| Negishi Coupling | Organozinc | Powerful C-C bond formation method. |

| Sonogashira Coupling | Terminal Alkyne | Synthesis of arylalkynes under mild conditions. organic-chemistry.orgwikipedia.org |

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods. scholaris.canih.gov These reactions can couple a wide range of electrophiles, including aryl halides. wisc.edu Nickel catalysts have been successfully employed in Sonogashira-type couplings and the homocoupling of aryl halides. wikipedia.orgnih.gov The development of nickel-catalyzed cross-electrophile coupling (XEC) reactions allows for the direct coupling of two different electrophiles. wisc.eduorgsyn.org Mechanistic studies suggest that these reactions can proceed through radical pathways. orgsyn.org

The bromine atom on the electron-deficient pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces the bromide leaving group. youtube.com The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this reaction. youtube.com Generally, SNAr reactions proceed via a two-step addition-elimination mechanism involving a Meisenheimer complex, though concerted mechanisms have also been proposed. youtube.comnih.gov The rate-determining step is typically the initial attack of the nucleophile. youtube.com Common nucleophiles for this reaction include amines and alkoxides. youtube.com

While not extensively detailed for this specific compound in the provided search results, reductive debromination is a potential transformation. This process involves the removal of the bromine atom and its replacement with a hydrogen atom. This can be achieved using various reducing agents, often in the presence of a catalyst.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Stille, Negishi, Sonogashira)

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo a variety of reactions typical of this functional group. libretexts.org

Esterification: Carboxylic acids can be converted to esters by reacting with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. openstax.orgyoutube.com The reaction is reversible and driven to completion by removing water. libretexts.org

Amide Formation: Carboxylic acids can be converted to amides. This often involves activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂). openstax.orgyoutube.com The resulting acid chloride can then react with an amine to form the amide.

Salt Formation: As an acid, it readily reacts with bases to form salts. libretexts.orgsavemyexams.com

Reduction: The carboxylic acid can be reduced to a primary alcohol. Reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, although borane (B79455) (BH₃) can also be used and may offer greater selectivity. openstax.org

Table 2: Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | 1. SOCl₂ 2. Amine | Amide |

| Salt Formation | Base | Carboxylate Salt |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol |

Esterification and Amidation Reactions

The carboxylic acid group of this compound is a key site for chemical modification, readily undergoing esterification and amidation reactions. These transformations are fundamental in medicinal chemistry and materials science for modulating the compound's physicochemical properties and biological activity.

Esterification typically proceeds under acidic conditions or through the activation of the carboxylic acid. For instance, the reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, leads to the corresponding ester. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the reaction with alcohols under milder conditions. A particularly useful derivative is the 4-methoxybenzyl (PMB) ester, which serves as a robust protecting group for the carboxylate functionality. PMB esters can be introduced under various mild conditions and exhibit excellent stability across a range of chemical transformations. Their removal can be achieved through several orthogonal methods, including oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or under photochemical conditions.

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using peptide coupling reagents. These reagents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), facilitate amide bond formation under mild conditions with high yields. The resulting amides are generally stable and play a crucial role in the structure of many biologically active molecules.

Interactive Data Table: Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Alcohol, H+ | Ester | Esterification |

| This compound | 4-Methoxybenzyl alcohol, DCC | 4-Methoxybenzyl 6-bromo-4-methoxynicotinate | Esterification |

| This compound | Amine, HATU, HOBt | Amide | Amidation |

Reduction to Aldehyde and Alcohol Derivatives

The carboxylic acid and ester functionalities of this compound derivatives can be reduced to form the corresponding aldehydes and primary alcohols. The choice of reducing agent is critical for controlling the extent of the reduction.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carboxylic acids and esters to primary alcohols. The reaction typically involves the addition of a hydride ion to the carbonyl carbon. For esters, this process yields the primary alcohol corresponding to the carboxylic acid portion and the alcohol from the ester's alkoxy group. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not strong enough to reduce carboxylic acids or esters, but it can reduce aldehydes and ketones to alcohols.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation that requires specific reagents to avoid over-reduction to the alcohol. One common method involves the conversion of the carboxylic acid to a derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using a controlled hydride source like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H).

Interactive Data Table: Reduction Reactions

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | LiAlH₄, then H₃O⁺ | (6-Bromo-4-methoxypyridin-3-yl)methanol |

| Methyl 6-bromo-4-methoxynicotinate | LiAlH₄, then H₃O⁺ | (6-Bromo-4-methoxypyridin-3-yl)methanol |

| 6-Bromo-4-methoxynicotinoyl chloride | LiAl(O-t-Bu)₃H | 6-Bromo-4-methoxynicotinaldehyde |

Decarboxylation Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for modifying the pyridine core. The ease of decarboxylation is highly dependent on the substitution pattern of the aromatic ring. While the decarboxylation of simple nicotinic acids is generally difficult, the presence of certain functional groups can facilitate this process.

The mechanism of decarboxylation often involves the formation of a carbanionic intermediate. For some carboxylic acids, particularly β-keto acids or those with electron-donating groups at specific positions, decarboxylation can occur upon heating. The reaction proceeds through a cyclic transition state, leading to an enol intermediate which then tautomerizes to the final product. In the case of this compound, the methoxy (B1213986) group at the 4-position and the bromo group at the 6-position influence the electron density of the pyridine ring, which in turn affects the stability of any intermediates formed during decarboxylation. Acid-catalyzed decarboxylation is also a known pathway for certain aromatic carboxylic acids.

Reactivity of the Methoxy Group

The 4-methoxy group on the pyridine ring is a key functional handle that can undergo several important transformations, primarily centered around its cleavage.

Demethylation Reactions

Demethylation refers to the removal of the methyl group from the methoxy ether, converting it to a hydroxyl group. This transformation is crucial for accessing the corresponding 4-hydroxypyridine (B47283) derivative, which can exhibit different biological activities and serve as a precursor for further functionalization.

Ether Cleavage Methodologies

The cleavage of the ether bond in the methoxy group is typically achieved under strong acidic conditions, often using hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the nature of the alkyl group and the reaction conditions. In the case of an aryl methyl ether, the cleavage generally occurs via an Sₙ2 attack of the halide nucleophile on the methyl group, leading to the formation of a phenol (B47542) (in this case, a hydroxypyridine) and a methyl halide. This is because the bond between the aromatic ring and the oxygen is stronger than the bond between the oxygen and the methyl group. Diaryl ethers, however, are generally resistant to cleavage by acids.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Core

The pyridine ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the existing substituents directing the position of incoming groups.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating methoxy group at the 4-position can facilitate EAS. Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically require strong electrophiles and often a catalyst. The directing effects of the existing substituents (bromo, methoxy, and carboxylic acid groups) will determine the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2- and 4-positions relative to the ring nitrogen. The stability of the anionic intermediate, known as a Meisenheimer complex, is a key factor in these reactions. The presence of the electron-withdrawing bromo group at the 6-position further activates the ring towards SₙAr. Nucleophiles can displace the bromo group, leading to a variety of substituted pyridines. For instance, amination of halopyridines can be achieved using various amine nucleophiles. The methoxy group can also be a target for nucleophilic substitution, especially under forcing conditions.

Interactive Data Table: Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Potential Product(s) |

|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro-substituted derivative |

| Nucleophilic Aromatic Substitution | R-NH₂ | Amino-substituted derivative (displacement of Br) |

Site Selectivity Considerations

The pyridine ring in this compound is electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic reagents. The positions on the ring (C2, C3, C5) exhibit different levels of reactivity due to the directing effects of the nitrogen atom and the bromo, methoxy, and carboxylic acid substituents.

Electrophilic Aromatic Substitution: The pyridine nitrogen deactivates the ring towards electrophilic attack compared to benzene. However, the activating, electron-donating methoxy group at the C4-position can facilitate electrophilic substitution. The directing effects of the substituents would need to be considered collectively to predict the most likely site of reaction.

Nucleophilic Aromatic Substitution: The bromine atom at the C6-position is a potential site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group can stabilize the intermediate Meisenheimer complex, making this pathway feasible.

Lithiation and Metal-Halogen Exchange: The bromine atom also allows for metal-halogen exchange reactions, typically with organolithium reagents. This would generate a lithiated pyridine species at the C6-position, which can then be quenched with various electrophiles to introduce new functional groups. The regioselectivity of such reactions is often high. In some cases, directed ortho-metalation can occur, where a substituent directs the deprotonation of an adjacent position.

Regioselectivity is a key challenge in the functionalization of polysubstituted pyridines. For instance, in the synthesis of related compounds like 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (B3000796), ensuring bromination occurs at the desired position is a critical step that requires careful control of reaction conditions and is typically verified by analytical methods like NMR and LC-MS.

Influence of Substituent Electronic Effects

The reactivity of this compound is profoundly influenced by the electronic effects of its substituents: the bromo, methoxy, and carboxylic acid groups. These effects can be categorized as inductive and resonance (mesomeric) effects.

Methoxy Group (-OCH3): The methoxy group exhibits a strong electron-donating resonance effect (+M) by donating its lone pair of electrons to the ring, which activates the ring towards electrophilic substitution. It also has a weaker electron-withdrawing inductive effect (-I). The resonance effect generally dominates, making the methoxy group an activating group. Studies on related compounds have shown that the methoxy group can donate electron density to the aromatic system through a strong positive inductive effect. mdpi.com

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-M) effects. This deactivation makes electrophilic substitution more difficult and directs incoming electrophiles to the meta position relative to itself.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, C6).

Table 1: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -Br | -I (Withdrawing) | +M (Donating) | Deactivating, Ortho/Para directing |

| -OCH3 | -I (Withdrawing) | +M (Donating) | Activating, Ortho/Para directing |

| -COOH | -I (Withdrawing) | -M (Withdrawing) | Deactivating, Meta directing |

| Pyridine N | -I (Withdrawing) | -M (Withdrawing) | Deactivating |

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the reaction mechanisms and transition states of complex molecules like this compound. epstem.net Such studies can offer insights into reaction pathways, predict the stability of intermediates, and rationalize observed regioselectivity.

DFT calculations can be employed to:

Optimize Geometries: Determine the most stable three-dimensional structures of reactants, intermediates, transition states, and products.

Analyze Electronic Structure: Investigate parameters like atomic charges, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps to understand the electronic distribution and reactivity of the molecule. epstem.netepstem.net For example, the analysis of HOMO-LUMO gaps can indicate the chemical reactivity and stability of different isomers. epstem.netepstem.net

Model Transition States: The elucidation of transition state structures is a key aspect of understanding reaction mechanisms. Computational methods can locate and characterize transition states, providing information about the bond-forming and bond-breaking processes. nih.govnih.gov For instance, in enzymatic reactions, knowledge of the transition state structure allows for the design of potent inhibitors that mimic this high-energy state. nih.gov

In studies of related heterocyclic systems, DFT calculations at levels like B3LYP/6-311++G(d,p) have been successfully used to investigate intramolecular interactions and stability. mdpi.comresearchgate.net The choice of the functional and basis set is crucial for obtaining accurate results and is often validated by comparing calculated data with experimental findings. mdpi.comresearchgate.netnih.gov For example, theoretical IR spectra can be computed and compared with experimental data to validate the computational model. nih.gov

By applying these computational techniques to this compound, researchers can predict its reactivity in various transformations, such as cross-coupling reactions at the C-Br bond or electrophilic additions to the ring. This predictive power can guide the design of synthetic routes and the development of new derivatives with desired properties.

Derivatization and Scaffold Construction Utilizing 6 Bromo 4 Methoxynicotinic Acid

Synthesis of Substituted Pyridine (B92270) Carboxylic Acid Analogs

6-Bromo-4-methoxynicotinic acid serves as a versatile starting material for the synthesis of a variety of substituted pyridine carboxylic acid analogs. Its reactivity allows for modifications at the bromine-substituted position, the carboxylic acid group, and the methoxy (B1213986) group, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

One common approach involves the derivatization of the carboxylic acid moiety. For instance, the acid can be converted to its corresponding acid chloride, which then readily reacts with various amines to form a series of N-substituted nicotinamide (B372718) analogs. This strategy has been employed to synthesize novel N-(4-phenylthiazol-2-yl) nicotinamide analogs, which have shown promise in agricultural applications for controlling bacterial wilt in tomatoes. nih.gov The structure-activity relationship of these compounds revealed that the nature and position of substituents on the aromatic rings significantly influence their biological activity. nih.gov

Furthermore, the bromine atom at the 6-position can be displaced through various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide array of substituents, including aryl, heteroaryl, and alkyl groups. This allows for the systematic modification of the pyridine core and the exploration of structure-activity relationships. While specific examples starting directly from this compound are not detailed in the provided results, the general principle of using bromo-substituted pyridines in such reactions is a well-established synthetic strategy.

The methoxy group at the 4-position can also be a site for modification. Demethylation can yield the corresponding 4-hydroxy-nicotinic acid derivative, which can then be further functionalized. Additionally, the 4-methoxy group influences the electronic properties of the pyridine ring, affecting its reactivity in various transformations. The preparation of several 4-substituted nicotinic acids and nicotinamides, including 4-methoxy derivatives, has been described, highlighting their potential as inhibitors of glycolysis in cancer cells. rsc.org

A one-pot synthesis method for creating 4-substituted-pyridine-2,6-dicarboxylic acid derivatives has been developed using pyruvates and aldehydes. researchgate.net This method, which proceeds through the formation of dihydropyran derivatives, offers an efficient route to highly substituted pyridines. researchgate.net

Interactive Table: Synthesis of Substituted Pyridine Carboxylic Acid Analogs

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | 1. SOCl₂ 2. Substituted amines | N-substituted-6-bromo-4-methoxynicotinamides | nih.gov |

| 4-Substituted Nicotinic Acids | Various | 4-Substituted Nicotinamides | rsc.org |

| Pyruvates and Aldehydes | Pyrrolidine-acetic acid, Ammonium (B1175870) acetate | 4-Substituted-pyridine-2,6-dicarboxylic acid derivatives | researchgate.net |

Generation of Fused Heterocyclic Systems via Intramolecular Cyclization

The strategic placement of functional groups in derivatives of this compound allows for their use as precursors in the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions lead to the formation of polycyclic structures with diverse biological and chemical properties.

One approach involves the introduction of a suitable side chain at the 6-position via displacement of the bromine atom. This side chain can be designed to contain a nucleophilic or electrophilic center that can subsequently react with another part of the molecule, typically the nitrogen of the pyridine ring or a substituent on the ring, to form a new ring. For example, a side chain containing an amine or a thiol could cyclize onto an activated position on the pyridine ring or a neighboring group.

A notable example of intramolecular cyclization is the visible-light-mediated radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. rsc.org This method has been used to synthesize polycyclic benzazepine derivatives, demonstrating the utility of intramolecular cyclization in building complex molecular architectures. rsc.org While this specific example does not start from this compound, the principle can be applied to its derivatives.

Furthermore, transition-metal-catalyzed intramolecular cyclization of amido(hetero)arylboronic acid aldehydes has been reported to produce isoquinolinone and azepinone derivatives. rsc.org This highlights the potential for derivatives of this compound, after conversion of the bromine to a boronic acid and appropriate side-chain modification, to be used in similar cyclization strategies to generate fused heterocyclic systems.

The synthesis of 6-bromo-4-iodoquinoline (B1287929) from 4-bromoaniline (B143363) involves a cyclization reaction as a key step. atlantis-press.com This underscores the importance of cyclization reactions in the synthesis of quinoline (B57606) derivatives and related fused systems.

Interactive Table: Synthesis of Fused Heterocyclic Systems

| Precursor | Reaction Type | Product | Reference |

| α-brominated amide-tethered alkylidenecyclopropanes | Visible-light-mediated radical cyclization | Polycyclic benzazepine derivatives | rsc.org |

| Amido(hetero)arylboronic acid aldehydes | Transition-metal-catalyzed intramolecular cyclization | Isoquinolinone and azepinone derivatives | rsc.org |

| 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Thermal cyclization | 6-bromoquinolin-4-ol | atlantis-press.com |

Design and Synthesis of Nicotinamide and Hydrazide Derivatives

The carboxylic acid functionality of this compound is a key handle for the synthesis of a wide range of nicotinamide and hydrazide derivatives. These derivatives are of significant interest due to their diverse biological activities. nih.govnih.gov

Nicotinamide derivatives are typically synthesized by activating the carboxylic acid, for instance by converting it to an acyl chloride or using coupling agents like EDCI and HOBt, followed by reaction with a primary or secondary amine. nih.gov This straightforward approach allows for the introduction of a vast array of substituents, enabling the fine-tuning of the molecule's properties. For example, a series of novel nicotinamide derivatives with a diarylamine-modified scaffold were synthesized and evaluated as succinate (B1194679) dehydrogenase inhibitors, with some compounds showing moderate fungicidal activity. nih.gov Another study focused on N-(thiophen-2-yl) nicotinamide derivatives, some of which exhibited excellent efficacy against cucumber downy mildew. mdpi.com

Hydrazide derivatives are prepared by reacting the activated carboxylic acid with hydrazine (B178648) or a substituted hydrazine. These hydrazides can serve as precursors for further derivatization, such as the formation of hydrazones by condensation with aldehydes or ketones. arkat-usa.orgresearchgate.netnih.gov The resulting hydrazide-hydrazone derivatives are a class of compounds known for their broad spectrum of biological activities. mdpi.com For instance, the reaction of 6-hydrazinonicotinic acid hydrazide with various aldehydes has been shown to chemoselectively yield 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides. arkat-usa.orgresearchgate.net These can be further cyclized to form pyrazole (B372694) and oxadiazole derivatives. arkat-usa.orgresearchgate.net

Interactive Table: Synthesis of Nicotinamide and Hydrazide Derivatives

| Starting Material | Reagents | Product Type | Reference |

| This compound derivative | EDCI, HOBt, Amine | Nicotinamide derivative | nih.gov |

| Nicotinoyl chloride derivative | Substituted thiophen-2-amine | N-(thiophen-2-yl) nicotinamide derivative | mdpi.com |

| 6-Hydrazinonicotinic acid hydrazide hydrate | Aryl/heteroaryl aldehydes | 6-[(2-(arylidene)hydrazinyl]nicotinohydrazide | arkat-usa.orgresearchgate.net |

| Hydrazides | Aldehydes | Hydrazones | nih.gov |

Incorporation into Polycyclic Aromatic Architectures

This compound and its derivatives can serve as valuable building blocks for the synthesis of complex polycyclic aromatic architectures. The presence of the bromine atom allows for the application of various cross-coupling reactions, which are powerful tools for the construction of extended aromatic systems.

Methodologies for synthesizing polycyclic aromatic hydrocarbons (PAHs) have evolved to include milder and more efficient techniques like metal-catalyzed cross-coupling reactions. researchgate.net The Suzuki coupling, for instance, is a widely used method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid. A derivative of this compound could be coupled with a polycyclic aromatic boronic acid to generate a larger, functionalized aromatic system. Conversely, the bromine atom could be converted to a boronic acid or ester, which could then react with a halogenated polycyclic aromatic compound.

The synthesis of bromo-functionalized B1-polycyclic aromatic hydrocarbons has been reported for the creation of donor-acceptor materials with applications in near-infrared delayed fluorescence emitters. nih.gov This demonstrates the utility of bromo-substituted aromatic compounds in constructing advanced materials with specific optoelectronic properties.

Furthermore, the pyridine ring of this compound can be a part of a larger polycyclic system from the outset, or it can be annulated with other rings. While direct examples of incorporating this compound into PAHs were not found in the search results, the principles of PAH synthesis strongly suggest its potential in this area. researchgate.netnih.gov For example, a derivative could potentially undergo an intramolecular cyclization to form a new aromatic ring fused to the pyridine core.

Interactive Table: Strategies for Incorporating into Polycyclic Aromatic Architectures

| Strategy | Key Reaction | Potential Product | Reference |

| Cross-Coupling | Suzuki or similar coupling reactions | Pyridine-substituted polycyclic aromatic hydrocarbon | researchgate.net |

| Annulation | Intramolecular cyclization of a suitably functionalized derivative | Fused polycyclic aromatic system containing a pyridine ring | researchgate.net |

| Building Block for Donor-Acceptor Materials | Negishi coupling | Donor-acceptor materials with a B1-PAH core | nih.gov |

Development of Advanced Synthetic Building Blocks

This compound is itself a valuable synthetic building block and can be transformed into a variety of other advanced building blocks for organic synthesis. cymitquimica.comfrontierspecialtychemicals.comaksci.com These derived building blocks can then be used in the construction of more complex molecules for various applications, including pharmaceuticals and materials science.

The functional groups present in this compound—the carboxylic acid, the bromo substituent, and the methoxy group—can all be manipulated to create new functionalities. For example, the carboxylic acid can be reduced to an alcohol or converted to an aldehyde, providing access to a different set of chemical transformations. The aldehyde derivative, 6-bromo-4-methoxynicotinaldehyde, is noted for its enhanced electrophilicity and use in cross-coupling reactions.

The bromine atom is particularly useful for introducing further diversity. As mentioned previously, it can be readily converted to a boronic acid or its ester via a borylation reaction. The resulting pyridylboronic acid derivative is a versatile building block for Suzuki and other cross-coupling reactions, allowing for the facile introduction of the substituted pyridine motif into a wide range of organic molecules.

Furthermore, displacement of the bromine atom with various nucleophiles can lead to a plethora of new substituted pyridines. For instance, reaction with an azide (B81097) source followed by reduction would yield the corresponding 6-aminonicotinic acid derivative. This amino group can then be further functionalized, for example, by diazotization and subsequent reactions.

The development of one-pot procedures to synthesize complex molecules from simpler building blocks is a key area of research. researchgate.net this compound and its derivatives can be envisioned as key components in such multi-component reactions, leading to the rapid assembly of complex molecular scaffolds.

Interactive Table: Examples of Advanced Synthetic Building Blocks Derived from this compound

| Derived Building Block | Potential Synthetic Utility | Reference |

| 6-Bromo-4-methoxynicotinaldehyde | Cross-coupling reactions, synthesis of secondary alcohols | - |

| 6-Aryl/heteroaryl-4-methoxynicotinic acids | Further functionalization, biological screening | researchgate.net |

| (4-Methoxy-5-(alkoxycarbonyl)pyridin-2-yl)boronic acid | Suzuki and other cross-coupling reactions | rsc.org |

| 6-Amino-4-methoxynicotinic acid derivatives | Synthesis of fused heterocycles, further derivatization | - |

Advanced Characterization Methodologies for Reaction Intermediates and Products

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction pathways by providing highly accurate mass measurements of reactants, intermediates, and products. This precision allows for the determination of elemental compositions, which is critical in distinguishing between compounds with the same nominal mass. In the context of reactions involving 6-Bromo-4-methoxynicotinic acid, HRMS can track the incorporation or substitution of atoms throughout a synthetic sequence. For instance, in a substitution reaction where the bromine atom is replaced, HRMS can confirm the successful displacement by identifying the exact mass of the new product. The technique is also invaluable for identifying unexpected byproducts, offering insights into alternative reaction mechanisms.

Table 1: Illustrative HRMS Data for a Hypothetical Reaction of this compound

| Compound Name | Molecular Formula | Calculated m/z | Observed m/z |

| This compound | C₇H₆BrNO₃ | 230.9556 | 230.9558 |

| Hypothetical Amine Adduct | C₁₁H₁₄N₂O₃ | 222.0999 | 222.1001 |

| Hypothetical Decarboxylated Product | C₆H₆BrNO | 186.9654 | 186.9652 |

Note: The data in this table is illustrative and represents expected values for these hypothetical compounds.

Multi-Nuclear NMR Spectroscopy for Structural Assignment of Intermediates

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for the unambiguous structural assignment of organic molecules. For derivatives of this compound, ¹H NMR provides detailed information about the number, environment, and connectivity of protons in the molecule. For example, the chemical shifts and coupling constants of the aromatic protons on the pyridine (B92270) ring can confirm the substitution pattern. In the synthesis of related compounds like 6-bromo-4-iodoquinoline (B1287929) from 4-bromoaniline (B143363), ¹H NMR was used to confirm the structures of the final product and key intermediates like 6-bromoquinolin-4-ol. atlantis-press.comresearchgate.net Similarly, ¹³C NMR spectroscopy provides data on the carbon framework, with the chemical shift of each carbon atom being sensitive to its local electronic environment. This is particularly useful for tracking changes at the carboxylic acid and methoxy-substituted carbon atoms during a reaction.

Table 2: Representative ¹H NMR Data for a Substituted Bromonicotinic Acid Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.54 | d | 4.5 |

| H-5 | 8.16 | s | - |

| OCH₃ | 3.95 | s | - |

| COOH | 13.2 (broad) | s | - |

Note: This data is representative and based on typical chemical shifts for similar pyridine derivatives.

X-ray Crystallography for Absolute Stereochemical Determination

Table 3: Illustrative Crystallographic Parameters for a Bromo-substituted Aromatic Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.45 |

| b (Å) | 5.92 |

| c (Å) | 19.87 |

| β (°) | 98.5 |

| Volume (ų) | 982.1 |

| Z | 4 |

Note: The data in this table is illustrative and based on typical values for a small organic molecule.

Vibrational Spectroscopy for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, is a key technique for identifying functional groups and monitoring the progress of a chemical reaction in real-time. researchgate.netyoutube.com The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within a molecule. For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the methoxy (B1213986) group and carboxylic acid, and C-Br stretch. As a reaction proceeds, for example, the esterification of the carboxylic acid, the broad O-H band would disappear and a new C-O stretch for the ester would appear. This allows for qualitative and sometimes quantitative tracking of the reaction's conversion. youtube.comrsc.org

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | 1700-1725 |

| Aromatic Ring | C=C/C=N stretch | 1550-1650 |

| Methoxy Group | C-O stretch | 1200-1275 |

| Bromoalkane | C-Br stretch | 500-600 |

Note: The data in this table represents typical IR absorption ranges for the indicated functional groups.

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing the purity of products and reaction mixtures. researchgate.net A validated HPLC method can separate the desired product from starting materials, reagents, and byproducts, allowing for accurate quantification of purity. For instance, a reverse-phase HPLC method would likely be developed for this compound and its derivatives. Thin-Layer Chromatography (TLC) is another valuable tool for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for larger-scale purification by column chromatography. researchgate.net Column chromatography, often using silica (B1680970) gel, is the standard method for isolating and purifying reaction products in a laboratory setting. orgsyn.org The choice of eluent is critical for achieving good separation of compounds with different polarities.

Table 5: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: The data in this table is illustrative of a typical HPLC method for analyzing aromatic acids.

Theoretical and Computational Chemistry of 6 Bromo 4 Methoxynicotinic Acid and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations would typically be performed using methods like Density Functional Theory (DFT) to model the electron distribution and energy levels within 6-bromo-4-methoxynicotinic acid.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. For this compound, one would anticipate the HOMO to be located primarily on the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. The LUMO is often distributed over the electron-deficient parts of the molecule, such as the carboxylic acid group and the carbon atoms of the pyridine ring.

HOMO-LUMO Gap: A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Table 6.1.1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack.

Negative Potential (Red/Yellow): Regions with a high electron density, such as around the oxygen atoms of the carboxylic acid and methoxy groups, and the nitrogen atom of the pyridine ring. These are sites prone to electrophilic attack.

Positive Potential (Blue): Regions with low electron density, typically around the hydrogen atoms, especially the acidic proton of the carboxyl group. These are sites susceptible to nucleophilic attack.

Neutral Potential (Green): Areas with a balanced charge distribution.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound would involve studying the rotation around its single bonds, particularly the C-O bond of the methoxy group and the C-C bond connecting the carboxylic acid to the pyridine ring. The goal is to identify the most stable conformers (lowest energy states) and the energy barriers between them. This analysis helps in understanding the molecule's flexibility and its preferred three-dimensional structure.

Table 6.2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Conformer 1 | Data not available | Data not available |

| Conformer 2 | Data not available | Data not available |

| Transition State | Data not available | Data not available |

Reaction Mechanism Prediction and Energy Profile Determination

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, an energy profile for a proposed reaction can be constructed. This would be particularly useful for understanding its synthesis or its interactions with biological targets.

Spectroscopic Parameter Prediction for Methodological Validation

Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, and infrared (IR) and Raman vibrational frequencies. Comparing these predicted spectra with experimentally obtained spectra is a crucial step in validating the accuracy of the computational methods used.

Table 6.4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | Data not available | Data not available |

| ¹³C NMR (ppm) | Data not available | Data not available |

| IR (cm⁻¹) | Data not available | Data not available |

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent over time. This is important because the solvent can significantly influence the molecule's conformation, stability, and reactivity. MD simulations provide insights into how solvent molecules arrange around the solute and how this affects its chemical behavior.

Strategic Role in the Synthesis of Complex Organic Molecules

Precursor in the Total Synthesis of Natural Products

The synthesis of natural products, often characterized by their intricate and stereochemically rich structures, represents a significant challenge in organic chemistry. The strategic use of functionalized building blocks is paramount to achieving efficient and elegant total syntheses. While direct total syntheses employing 6-bromo-4-methoxynicotinic acid are not extensively documented in publicly available literature, the well-established utility of related quinoline (B57606) and pyridine (B92270) scaffolds underscores its potential. researchgate.netnih.gov

The quinoline moiety is a core structural feature in a vast array of bioactive natural products. nih.govnih.gov The synthesis of these complex molecules often relies on the construction of the quinoline ring system from simpler, functionalized precursors. rsc.orgorganic-chemistry.org Brominated pyridines, in particular, serve as key intermediates in the formation of quinoline-based natural products through various cross-coupling and annulation strategies. The bromine atom on the pyridine ring of this compound provides a reactive site for such transformations, including well-established methods like the Gould-Jacobs reaction, Friedländer synthesis, and various transition metal-catalyzed cross-coupling reactions. rsc.org

The methoxy (B1213986) group at the 4-position of the pyridine ring can also play a crucial role. It can influence the regioselectivity of reactions and can be a precursor to a hydroxyl group, which is a common functional group in many natural products. The ability to modify both the bromo and methoxy functionalities, in addition to the carboxylic acid group, makes this compound a highly adaptable precursor for the synthesis of a diverse range of complex natural product analogues.

Building Block for Advanced Materials (e.g., polymers, MOFs)

The development of advanced materials with tailored properties is a rapidly growing area of research. Functionalized organic molecules are increasingly being used as building blocks for the construction of polymers and metal-organic frameworks (MOFs) with applications in areas such as drug delivery, gas storage, and catalysis.

Polymers:

Nicotinic acid and its derivatives have been successfully incorporated into polymers to create biocompatible and functional materials. For instance, polymers derived from niacin (nicotinic acid) have been synthesized for use in nanodelivery systems. db-thueringen.de These polymers can form nanoparticles that are non-toxic, show excellent cellular uptake, and can even enhance cell metabolic activity by releasing niacin, a precursor to the essential coenzyme NAD. db-thueringen.de The presence of the bromo and methoxy groups on this compound offers opportunities to create polymers with additional functionalities. The bromine atom can be used as a site for post-polymerization modification, allowing for the attachment of other molecules or for cross-linking the polymer chains. The methoxy group can influence the polymer's solubility and thermal properties.

Metal-Organic Frameworks (MOFs):

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly dependent on the nature of both the metal and the organic linker. Pyridine-based carboxylate ligands are frequently used in the synthesis of MOFs due to their ability to form stable coordination complexes with a variety of metal ions. researchgate.netrsc.orguniversityofgalway.ieelsevierpure.com

The carboxylic acid group of this compound can coordinate to metal centers, while the pyridine nitrogen can also participate in coordination, leading to the formation of robust and porous frameworks. The bromo and methoxy substituents on the pyridine ring can be used to tune the properties of the resulting MOF. For example, these groups can influence the size and shape of the pores within the framework, as well as its chemical environment. This can be advantageous for applications such as selective gas adsorption or catalysis, where the nature of the internal surface of the MOF is critical. Research has shown that MOFs constructed from pyridine-based dicarboxylates can exhibit interesting photoluminescent properties. rsc.orgresearchgate.net

Component in Ligand Design for Catalysis

The design of effective ligands is central to the development of new and improved catalysts for a wide range of chemical transformations. The ligand plays a crucial role in controlling the reactivity and selectivity of the metal center. Pyridine-containing molecules are widely used as ligands in catalysis due to their strong coordinating ability with a variety of transition metals.

While specific catalytic applications of ligands derived directly from this compound are not prominently reported, the structural features of this molecule make it an attractive candidate for ligand synthesis. The pyridine nitrogen and the carboxylate group can act as a bidentate chelating system, forming stable complexes with metal ions. The bromo and methoxy substituents can be used to electronically and sterically tune the properties of the resulting catalyst.

For example, the electron-donating methoxy group can increase the electron density at the metal center, which can be beneficial for certain catalytic reactions. Conversely, the electron-withdrawing nature of the bromine atom can have the opposite effect. This ability to fine-tune the electronic properties of the metal center is a key strategy in catalyst design. Furthermore, the bromine atom provides a handle for the synthesis of more complex ligand structures through cross-coupling reactions, allowing for the creation of bimetallic catalysts or catalysts with tailored steric bulk.

Construction of Chemical Libraries for Academic Screening Initiatives

The discovery of new drugs and bioactive molecules often relies on the screening of large and diverse collections of chemical compounds, known as chemical libraries. The structural diversity of the compounds within a library is a critical factor for increasing the probability of finding a "hit" that interacts with a biological target of interest.

Functionalized heterocyclic scaffolds are highly valued in the construction of chemical libraries due to their prevalence in known drugs and natural products. researchgate.netnih.govmdpi.comnih.govresearchgate.net this compound represents an excellent starting point for the generation of a diverse library of compounds. The three distinct functional groups—the carboxylic acid, the bromine atom, and the methoxy group—can be independently and selectively modified to create a wide array of derivatives.

Future Research Directions and Emerging Paradigms